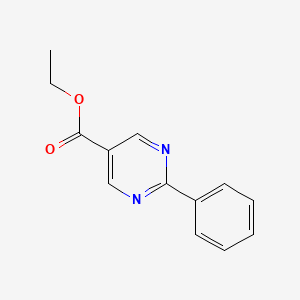

Ethyl 2-phenylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality Ethyl 2-phenylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-phenylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXNMWBLJLAMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440772 | |

| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-14-7 | |

| Record name | Ethyl 2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-phenylpyrimidine-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the expected analytical and spectroscopic data for the compound.

Introduction

Ethyl 2-phenylpyrimidine-5-carboxylate (CAS No. 85386-14-7) is a member of the pyrimidine class of heterocyclic compounds, which are of significant interest in the field of medicinal chemistry due to their presence in a wide range of biologically active molecules, including approved drugs. The strategic placement of a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position of the pyrimidine ring offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.

Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

While various methods exist for the synthesis of substituted pyrimidines, a highly effective and versatile approach for the synthesis of 2-arylpyrimidines is the palladium-catalyzed Suzuki cross-coupling reaction. This method allows for the direct formation of the carbon-carbon bond between the pyrimidine core and the phenyl ring. An alternative plausible route involves the condensation of benzamidine with an appropriate three-carbon electrophilic component.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

A plausible and modern approach to synthesize ethyl 2-phenylpyrimidine-5-carboxylate is via a Suzuki cross-coupling reaction. This reaction would involve the coupling of a halogenated pyrimidine derivative, such as ethyl 2-chloropyrimidine-5-carboxylate, with phenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki Cross-Coupling

Materials and Reagents:

-

Ethyl 2-chloropyrimidine-5-carboxylate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-phenylpyrimidine-5-carboxylate.

Characterization of Ethyl 2-phenylpyrimidine-5-carboxylate

The structural confirmation and purity assessment of the synthesized ethyl 2-phenylpyrimidine-5-carboxylate would be performed using a combination of spectroscopic and analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 85386-14-7 |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Melting Point | 93-95 °C[1] |

| Appearance | Expected to be a white to off-white solid |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl and pyrimidine rings, as well as the ethyl group of the ester.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.2 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |

| ~8.4 - 8.2 | Multiplet | 2H | Ortho-protons (Phenyl ring) |

| ~7.6 - 7.4 | Multiplet | 3H | Meta- & Para-protons (Phenyl ring) |

| ~4.4 | Quartet | 2H | -OCH₂- (Ethyl group) |

| ~1.4 | Triplet | 3H | -CH₃ (Ethyl group) |

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165-160 | C=O (Ester) |

| ~160-155 | C-2, C-4, C-6 (Pyrimidine ring) |

| ~138-135 | Quaternary C (Phenyl ring) |

| ~132-128 | CH (Phenyl ring) |

| ~125-120 | C-5 (Pyrimidine ring) |

| ~62-60 | -OCH₂- (Ethyl group) |

| ~15-13 | -CH₃ (Ethyl group) |

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (Aromatic) |

| ~3000-2850 | Medium | C-H stretching (Aliphatic) |

| ~1720 | Strong | C=O stretching (Ester) |

| ~1600, 1580, 1450 | Medium | C=C and C=N stretching (Aromatic rings) |

| ~1250 | Strong | C-O stretching (Ester) |

3.2.4. Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z Value | Interpretation |

| 228 | [M]⁺, Molecular ion peak |

| 200 | [M - C₂H₄]⁺, Loss of ethylene from the ethyl ester |

| 183 | [M - OC₂H₅]⁺, Loss of the ethoxy group |

| 155 | [M - COOC₂H₅]⁺, Loss of the ethyl carboxylate group |

| 103 | [C₆H₅CN]⁺, Phenyl cyanide fragment |

| 77 | [C₆H₅]⁺, Phenyl cation |

Workflow Diagrams

Synthesis Workflow

Caption: Synthetic workflow for ethyl 2-phenylpyrimidine-5-carboxylate.

Characterization Workflow

Caption: Characterization workflow for the synthesized product.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of ethyl 2-phenylpyrimidine-5-carboxylate. The proposed Suzuki cross-coupling reaction represents a robust and efficient method for its preparation. The predicted analytical and spectroscopic data serve as a valuable reference for researchers undertaking the synthesis and characterization of this and related pyrimidine derivatives. This compound holds promise as a versatile intermediate for the development of novel molecules with potential therapeutic applications.

References

A Technical Guide on Ethyl 2-phenylpyrimidine-5-carboxylate and Its Common Analogs

Introduction: Ethyl 2-phenylpyrimidine-5-carboxylate serves as a foundational structure in the diverse field of heterocyclic chemistry. However, the available scientific literature predominantly focuses on its more stable and widely synthesized analog, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . This dihydropyrimidinone (DHPM) derivative, a product of the classic Biginelli reaction, is a significant scaffold in medicinal chemistry. It acts as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory, anti-cancer, and cardiovascular agents.[1] This guide provides an in-depth overview of the physicochemical properties, spectral data, and synthesis protocols for this well-documented tetrahydropyrimidine derivative, which is often the subject of inquiry when searching for its parent pyrimidine structure.

Physicochemical Properties

The core physicochemical data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been compiled from various chemical suppliers and databases. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| IUPAC Name | ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | [2][3] |

| Synonyms | 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | [1] |

| CAS Number | 5395-36-8 | [1] |

| Molecular Formula | C₁₄H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 260.29 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 206 - 210 °C | [1] |

Spectral Data Summary

Spectroscopic analysis is critical for the structural confirmation of the synthesized compound. The following data represents typical findings for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, CH₂CH₃) | [4] |

| ¹³C NMR (100MHz, DMSO-d6) | δ (ppm): 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [4] |

| FT-IR (KBr, cm⁻¹) | 3639, 2967 (C-H), 1896, 1741 (C=O, ester), 1681 (C=O, amide), 1608 (C=C), 1223 | [4][5] |

| Mass Spectrometry | m/z: 260 (M⁺) | [4] |

Experimental Protocols

The synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is most commonly achieved via the Biginelli reaction, a one-pot multicomponent condensation.[6] Modern protocols often employ microwave assistance to improve yields and reduce reaction times.

Microwave-Assisted Biginelli Condensation

This protocol provides a rapid and efficient method for the synthesis of the title compound.

Materials:

-

Urea (0.1 mole)

-

Benzaldehyde (0.1 mole)

-

Ethyl acetoacetate (0.1 mole)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount, ~4 drops)

-

Ice water

Procedure:

-

A mixture of urea, benzaldehyde, and ethyl acetoacetate is prepared in ethanol within a microwave-safe open glass vessel.[7]

-

Four drops of concentrated hydrochloric acid are added as a catalyst.[7]

-

The reaction mixture is subjected to microwave irradiation for 3 minutes at a power of 200 W.[7]

-

Following irradiation, the hot reaction mixture is poured into 100 mL of ice water with continuous stirring.[7]

-

The mixture is left to stand overnight at room temperature to allow for complete precipitation of the product.[7]

-

The resulting solid precipitate is collected by filtration.

-

The crude product is dried at room temperature and then purified by recrystallization from ethanol to yield the final product.[7]

Visualizations

Synthesis Workflow: Biginelli Reaction

The following diagram illustrates the one-pot synthesis workflow for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Biological Activity and Drug Development Context

Dihydropyrimidinones (DHPMs), such as the title compound, are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[8]

-

Calcium Channel Modulation: Certain DHPMs have demonstrated activity as calcium channel blockers, with effects comparable to the standard drug Nifedipine, making them of interest for treating hypertension.[7]

-

Antifungal Potential: Derivatives of the broader 2-phenylpyrimidine class have been designed and synthesized as novel inhibitors of the fungal enzyme CYP51, a key target for antifungal agents.[9][10]

-

Anti-Cancer Research: The pyrimidine core is a subject of intense investigation in oncology.[11] Modified pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in angiogenesis, thereby showing potential as anti-proliferative agents.[12]

-

Broad Applications: The DHPM scaffold is utilized in the development of agents with anti-inflammatory, analgesic, antimicrobial, and antitumor properties, highlighting its versatility in drug discovery.[1][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate | C14H16N2O3 | CID 220272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. rsc.org [rsc.org]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass) of Ethyl 2-phenylpyrimidine-5-carboxylate

This technical guide will, therefore, present the available physical data for the target compound and provide a detailed experimental protocol for its synthesis based on a general method for 2-substituted pyrimidine-5-carboxylic esters. Furthermore, it will include a logical workflow diagram for the synthesis and characterization process.

Physicochemical Data

While complete spectroscopic data sets are not available from the conducted searches, the following physical properties for Ethyl 2-phenylpyrimidine-5-carboxylate have been reported:

| Property | Value | Reference |

| CAS Number | 85386-14-7 | [1] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| Melting Point | 93-95 °C | [1] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate, adapted from established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

This procedure involves the condensation of benzamidine with an appropriate three-carbon electrophilic component.

Materials:

-

Benzamidine hydrochloride

-

Sodium ethoxide

-

Ethyl 2-formyl-3-oxopropanoate (or a suitable equivalent)

-

Anhydrous ethanol

-

Diethyl ether

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Preparation of Benzamidine Free Base: To a solution of benzamidine hydrochloride in anhydrous ethanol, add a stoichiometric equivalent of sodium ethoxide. Stir the mixture at room temperature for 30 minutes. The precipitated sodium chloride is removed by filtration, and the filtrate containing the benzamidine free base is used directly in the next step.

-

Condensation Reaction: To the ethanolic solution of benzamidine, add a solution of ethyl 2-formyl-3-oxopropanoate in anhydrous ethanol dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure Ethyl 2-phenylpyrimidine-5-carboxylate.

Characterization:

The purified product would then be characterized by the following spectroscopic methods to confirm its identity and purity:

-

¹H NMR Spectroscopy: To determine the proton environment in the molecule.

-

¹³C NMR Spectroscopy: To identify the number and types of carbon atoms.

-

IR Spectroscopy: To identify the functional groups present (e.g., C=O of the ester, C=N of the pyrimidine ring).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Ethyl 2-phenylpyrimidine-5-carboxylate.

Caption: Synthesis and Characterization Workflow.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Ethyl 2-phenylpyrimidine-5-carboxylate and Its Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine derivatives, with a primary focus on Ethyl 2-phenylpyrimidine-5-carboxylate. Due to the limited availability of its specific crystal structure data in publicly accessible databases, this guide presents a detailed synthesis protocol for the target molecule and leverages the crystallographic data of a closely related analogue, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as a case study for in-depth structural analysis. This approach offers valuable insights into the molecular geometry, packing, and intermolecular interactions characteristic of this class of compounds, which is of significant interest in medicinal chemistry and drug design.

Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

The synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate can be achieved through a multi-step process, as detailed in the literature. The protocol involves the initial formation of a hydroxy-pyrimidine intermediate, followed by chlorination and subsequent dehalogenation.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

A solution of benzamidine and diethyl 2-(ethoxymethylene)malonate in ethanol is stirred at room temperature. This condensation reaction yields Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate.[1][2]

Step 2: Chlorination

The hydroxy-pyrimidine intermediate is then subjected to chlorination using phosphorus oxychloride (POCl₃) at an elevated temperature. This step replaces the hydroxyl group with a chlorine atom.[1][2]

Step 3: Dehalogenation

The final step involves the dehalogenation of the chlorinated intermediate. This is typically achieved through a radical reaction using zinc powder and acetic acid in a suitable solvent like tetrahydrofuran (THF) to yield the final product, Ethyl 2-phenylpyrimidine-5-carboxylate.[1][2]

Crystal Structure Analysis of an Analogue: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

As a representative example for crystal structure analysis, we will examine Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This compound shares key structural features with the target molecule and its crystallographic data is well-documented.

Crystallographic Data

The single-crystal X-ray diffraction data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides precise information about its solid-state conformation and packing. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₂O₃ |

| Formula Weight | 260.29 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5495 (2) |

| b (Å) | 8.9797 (3) |

| c (Å) | 11.0812 (3) |

| α (°) | 107.843 (2) |

| β (°) | 108.603 (1) |

| γ (°) | 98.244 (2) |

| Volume (ų) | 653.07 (4) |

| Z | 2 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.047 |

Table 1: Crystallographic data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[3]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of the analogue involved the following key steps:

1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in ethanol.

2. Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using Molybdenum Kα radiation.

3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular and Crystal Structure Insights

The crystal structure of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals a non-planar conformation of the dihydropyrimidine ring. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, which play a crucial role in the formation of the overall three-dimensional architecture. The analysis of these interactions is vital for understanding the physicochemical properties of the compound and for designing new molecules with desired solid-state properties.

Experimental and Logical Workflow

The process of determining the crystal structure of a novel compound follows a well-defined workflow, from initial synthesis to final data analysis and deposition.

This guide provides a foundational understanding of the synthesis and structural analysis of Ethyl 2-phenylpyrimidine-5-carboxylate and its analogues. The presented protocols and data serve as a valuable resource for researchers engaged in the design and development of novel pyrimidine-based therapeutic agents. The detailed workflow and crystallographic information of the analogue offer a practical framework for the characterization of new chemical entities in this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for the study of Ethyl 2-phenylpyrimidine-5-carboxylate, a compound of interest in pharmaceutical research. Due to the limited publicly available experimental data on this specific molecule, this guide focuses on its known physicochemical properties and outlines detailed, industry-standard protocols for its thorough solubility and stability characterization.

Physicochemical Properties of Ethyl 2-phenylpyrimidine-5-carboxylate

A summary of the known and predicted physicochemical properties of Ethyl 2-phenylpyrimidine-5-carboxylate is presented in Table 1. These properties serve as a foundational dataset for designing further experimental studies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₂ | ChemBK |

| Molar Mass | 228.25 g/mol | ChemBK[1] |

| Melting Point | 93-95 °C | ChemBK[1] |

| Boiling Point (Predicted) | 297.7 ± 23.0 °C | ChemBK[1] |

| Density (Predicted) | 1.167 g/cm³ | ChemBK[1] |

| pKa (Predicted) | -0.60 ± 0.22 | ChemBK[1] |

Solubility Studies: Experimental Protocols

A comprehensive understanding of a compound's solubility is critical for its development as a potential therapeutic agent. The following are detailed protocols for determining the aqueous and solvent solubility, as well as the pH-solubility profile of Ethyl 2-phenylpyrimidine-5-carboxylate.

Aqueous and Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of Ethyl 2-phenylpyrimidine-5-carboxylate is added to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide, and relevant buffer solutions).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mg/mL or µg/mL.

pH-Solubility Profile Determination

For ionizable compounds, solubility can be significantly influenced by pH. Determining the pH-solubility profile is crucial for predicting in vivo dissolution.

Methodology:

-

Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) are prepared.

-

Solubility Measurement: The shake-flask method, as described above, is performed for the compound in each of the prepared buffer solutions.

-

Data Analysis: The measured solubility values are plotted against the corresponding pH values to generate a pH-solubility profile. The Henderson-Hasselbalch equation can be used to model the solubility of ionizable compounds.[2][3]

Stability Studies: Experimental Protocols and Potential Degradation Pathways

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and pathways.[1][4][5]

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products. These studies are crucial for developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug substance at 80°C for 48 hours |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. |

Methodology:

-

Sample Preparation: Solutions of Ethyl 2-phenylpyrimidine-5-carboxylate are prepared at a known concentration (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid compound is used.

-

Stress Application: Samples are subjected to the conditions outlined in Table 2.

-

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity and Mass Balance: Peak purity analysis of the parent compound peak should be performed to ensure that no degradation products are co-eluting. Mass balance should be calculated to account for all the material.

Potential Degradation Pathways

While specific degradation pathways for Ethyl 2-phenylpyrimidine-5-carboxylate have not been reported, general degradation mechanisms for pyrimidine-containing compounds can be considered. The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-phenylpyrimidine-5-carboxylic acid and ethanol. The pyrimidine ring itself is generally stable but can be susceptible to oxidative degradation.[4][5][6]

Conclusion

This technical guide provides a framework for the comprehensive study of the solubility and stability of Ethyl 2-phenylpyrimidine-5-carboxylate. While specific experimental data for this compound is scarce, the application of the standardized protocols outlined herein will enable researchers and drug development professionals to generate the necessary data to fully characterize its physicochemical properties. A thorough understanding of solubility and stability is paramount for the successful development of any new chemical entity.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The 2-Phenylpyrimidine-5-carboxylate Scaffold: A Versatile Core in Drug Discovery

An In-depth Technical Guide to the Biological Activity Screening of Ethyl 2-phenylpyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2-phenylpyrimidine-5-carboxylate core structure is a key pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of a diverse range of therapeutic agents. While the biological profile of the parent molecule is not extensively documented, its derivatives have demonstrated significant potential across multiple domains, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comprehensive overview of the biological activities associated with this scaffold, focusing on the quantitative data from key studies, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the 2-phenylpyrimidine-5-carboxylate scaffold have emerged as potent anticancer agents, primarily through the inhibition of key kinases involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Bruton's Tyrosine Kinase (BTK).

VEGFR-2 Inhibition

Several novel pyrimidine-5-carbonitrile derivatives, which share a similar structural backbone with ethyl 2-phenylpyrimidine-5-carboxylate, have been synthesized and evaluated as potential inhibitors of VEGFR-2.[1] The cytotoxic activities of these compounds were assessed against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[1]

| Compound ID | Target Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |

| 9d | HCT-116 | 1.14 | 2.41 | [1] |

| 11e | HCT-116 | 1.34 | 0.61 | [1] |

| 12b | HCT-116 | 10.33 | 0.53 | [1] |

| 12d | HCT-116 | 3.11 | 1.61 | [1] |

| Sorafenib (Standard) | - | - | 0.19 | [1] |

Note: The table presents a selection of the most potent compounds from the study for illustrative purposes.

The following diagram illustrates the simplified signaling cascade initiated by VEGFR-2, which is a key driver of angiogenesis. Inhibition of this pathway is a critical strategy in cancer therapy.

References

In-Silico Modeling of Ethyl 2-phenylpyrimidine-5-carboxylate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico modeling of Ethyl 2-phenylpyrimidine-5-carboxylate, a pyrimidine derivative with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this guide leverages findings from structurally similar pyrimidine-based compounds to outline a comprehensive strategy for computational analysis, target identification, and experimental validation. The pyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, and its derivatives have shown significant activity against a range of biological targets, particularly protein kinases involved in oncology.

Introduction to Ethyl 2-phenylpyrimidine-5-carboxylate

Ethyl 2-phenylpyrimidine-5-carboxylate (C13H12N2O2, MW: 228.25 g/mol , CAS: 85386-14-7) is a heterocyclic compound featuring a central pyrimidine ring, a phenyl substituent at the 2-position, and an ethyl carboxylate group at the 5-position. While this specific molecule is cataloged as a building block for protein degraders, its therapeutic potential remains largely unexplored in publicly available literature. However, the broader class of 2-phenylpyrimidine derivatives has been extensively studied, revealing a range of biological activities, including antifungal, antibacterial, and anticancer properties. The in-silico approaches detailed herein provide a robust framework for elucidating the potential mechanisms of action and guiding the development of Ethyl 2-phenylpyrimidine-5-carboxylate as a novel therapeutic agent.

Postulated Biological Targets and In-Silico Strategy

Based on the activities of analogous pyrimidine derivatives, key protein families that represent promising targets for Ethyl 2-phenylpyrimidine-5-carboxylate include protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. This guide will focus on two such kinases that are well-established targets for pyrimidine-based inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

A typical in-silico workflow to investigate the interaction of Ethyl 2-phenylpyrimidine-5-carboxylate with these potential targets is depicted below.

Quantitative Data from Analogous Pyrimidine Derivatives

While specific binding affinities for Ethyl 2-phenylpyrimidine-5-carboxylate are not available, the following tables summarize quantitative data for analogous pyrimidine derivatives targeting VEGFR-2 and CDK2. This data serves as a benchmark for potential efficacy.

Table 1: In-Vitro Inhibitory Activity of Representative Pyrimidine Derivatives against VEGFR-2

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |

| 11e | VEGFR-2 | Kinase Assay | 0.61 ± 0.01 | - | [1] |

| 12b | VEGFR-2 | Kinase Assay | 0.53 ± 0.07 | - | [1] |

| 12c | VEGFR-2 | Kinase Assay | 0.74 ± 0.15 | - | [1] |

| Sorafenib (Control) | VEGFR-2 | Kinase Assay | 0.19 ± 0.15 | - | [1] |

| 11e | - | Cytotoxicity | 1.14 | HCT-116 | [1] |

| 11e | - | Cytotoxicity | 1.54 | MCF-7 | [1] |

Table 2: In-Vitro Inhibitory Activity of Representative Pyrimidine Derivatives against CDK2

| Compound Series | Target | Assay Type | IC50 Range (µM) | Reference |

| Pyrimidine-based benzothiazoles | CDK2 | Varies | 0.015 - 10.5 | [2] |

| 4-(pyrazol-4-yl)-pyrimidines | CDK2 | Varies | 0.002 - 5.3 | [3] |

Experimental Protocols for In-Silico Model Validation

The predictions generated from in-silico models must be validated through rigorous experimental assays. Below are detailed methodologies for key experiments to assess the interaction of Ethyl 2-phenylpyrimidine-5-carboxylate with its potential kinase targets.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A reduction in kinase activity due to inhibition results in a higher concentration of residual ATP, which is detected via a luciferase-based reaction that generates a luminescent signal.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, CDK2)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (Ethyl 2-phenylpyrimidine-5-carboxylate) dissolved in DMSO

-

Known kinase inhibitor (positive control)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescent ATP detection kit (e.g., Kinase-Glo®)

-

384-well white opaque assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent 3-fold dilutions.

-

Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted test compound, DMSO (vehicle control), and positive control into the wells of the 384-well plate.

-

Kinase Reaction:

-

Prepare a master mix containing the assay buffer, kinase, and substrate.

-

Add the kinase reaction mixture to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium and supplements

-

Test compound (Ethyl 2-phenylpyrimidine-5-carboxylate)

-

MTT solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways of Postulated Targets

Understanding the signaling pathways in which the potential targets are involved is crucial for interpreting the downstream effects of inhibition.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

CDK2 Signaling Pathway

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its activity is dependent on its association with cyclins E and A. Dysregulation of the CDK2 pathway is a hallmark of many cancers.

Conclusion

While direct experimental evidence for the biological activity of Ethyl 2-phenylpyrimidine-5-carboxylate is currently lacking, a robust in-silico modeling approach, guided by the extensive research on analogous pyrimidine derivatives, can effectively predict its potential interactions and therapeutic utility. The methodologies and pathways outlined in this guide provide a comprehensive framework for researchers to initiate a drug discovery program centered on this promising chemical scaffold. The combination of molecular docking, molecular dynamics, and ADMET prediction, followed by targeted experimental validation, will be instrumental in unlocking the full therapeutic potential of Ethyl 2-phenylpyrimidine-5-carboxylate.

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Ethyl 2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenylpyrimidine-5-carboxylate, a key heterocyclic building block in medicinal chemistry, has a history rooted in the foundational principles of pyrimidine synthesis. While a singular "discovery" event is not clearly documented, its synthesis is a direct descendant of the pioneering work on pyrimidine chemistry from the late 19th century. This technical guide provides an in-depth exploration of the historical context, key synthetic methodologies, and the evolution of our understanding of this important molecule. Detailed experimental protocols for its preparation are presented, along with a discussion of its significance as a precursor to biologically active compounds.

Historical Perspective: From Pinner's Pioneering Work to a Modern Synthetic Staple

The journey to Ethyl 2-phenylpyrimidine-5-carboxylate begins with the systematic exploration of pyrimidine chemistry in the late 19th century. The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux in 1879.[1] However, the systematic study of pyrimidines is largely credited to Albert Pinner, who, in 1884, developed a general method for synthesizing pyrimidine derivatives by condensing amidines with β-keto esters.[1] This reaction, now known as the Pinner pyrimidine synthesis, laid the groundwork for the creation of a vast array of substituted pyrimidines.

Over the subsequent decades, the field of heterocyclic chemistry expanded rapidly, with numerous researchers developing novel synthetic routes and exploring the properties of various pyrimidine derivatives. The 2-phenylpyrimidine-5-carboxylate core emerged as a valuable scaffold in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives.

Key Synthetic Methodologies

The synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials. Below are detailed protocols for two prominent synthetic approaches.

Classical Condensation Approach

A widely utilized and effective method for the synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate involves the condensation of benzamidine with diethyl 2-(ethoxymethylene)malonate. This method, while established, remains a reliable route to the target molecule.

Experimental Protocol:

-

Reagents:

-

Sodium metal

-

Anhydrous ethanol

-

Benzamidine hydrochloride

-

Diethyl 2-(ethoxymethylene)malonate

-

-

Procedure:

-

In a round-bottomed flask maintained under an inert argon atmosphere, sodium metal (0.426 g, 18.5 mmol) is carefully added to anhydrous ethanol (5 mL).

-

To this solution, benzamidine hydrochloride (2.90 g, 18.5 mmol) and diethyl 2-(ethoxymethylene)malonate (4.0 g, 18.5 mmol) are successively added.

-

The reaction mixture is stirred at room temperature for 9 hours.

-

Upon completion, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a mixture of ethanol, methanol, and chloroform to yield Ethyl 2-phenylpyrimidine-5-carboxylate.

-

Table 1: Quantitative Data for the Classical Condensation Synthesis

| Parameter | Value |

| Molar Ratio (Sodium:Benzamidine HCl:Malonate Derivative) | 1:1:1 |

| Reaction Time | 9 hours |

| Reaction Temperature | Room Temperature |

General Procedure for 2-Substituted Pyrimidine-5-Carboxylic Esters

A more general and high-yielding approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including the title compound, involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. This method is particularly advantageous as it avoids substitution at the 4-position of the pyrimidine ring.

Experimental Protocol:

-

Reagents:

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Benzamidinium salt

-

Anhydrous solvent (e.g., ethanol or methanol)

-

-

Procedure:

-

The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is reacted with the benzamidinium salt in an anhydrous solvent.

-

The reaction mixture is stirred at room temperature for a specified period (typically 1-2 hours).

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is isolated and purified using standard techniques.

-

Table 2: Representative Yields for the General Synthesis Procedure

| 2-Substituent | Yield (%) |

| Phenyl | Moderate to Excellent |

Logical Relationship of Synthetic Pathways

The synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate is a clear illustration of fundamental principles in heterocyclic chemistry. The following diagram outlines the logical flow from starting materials to the final product via the classical condensation method.

Caption: Synthetic pathway for Ethyl 2-phenylpyrimidine-5-carboxylate.

Significance and Future Directions

Ethyl 2-phenylpyrimidine-5-carboxylate is more than just a chemical entity; it is a versatile starting material for the synthesis of a wide range of more complex molecules with significant biological activities. Researchers have utilized this scaffold to develop compounds with potential applications as:

-

Anticancer agents

-

Antifungal agents

-

Anti-inflammatory agents

The phenyl group at the 2-position and the ester at the 5-position provide two key points for chemical modification, allowing for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

The future of research involving Ethyl 2-phenylpyrimidine-5-carboxylate will likely focus on its incorporation into novel drug candidates through advanced synthetic strategies, including combinatorial chemistry and high-throughput screening. Furthermore, a deeper understanding of the signaling pathways modulated by its derivatives will be crucial for the development of targeted therapies.

Caption: Experimental workflow from core scaffold to drug candidates.

Conclusion

The story of Ethyl 2-phenylpyrimidine-5-carboxylate is a testament to the enduring legacy of fundamental organic chemistry. From its conceptual roots in the Pinner synthesis to its current status as a valuable building block in drug discovery, this molecule continues to be a focal point of scientific inquiry. This technical guide has provided a comprehensive overview of its historical context, detailed synthetic protocols, and its significance in the ongoing quest for novel therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological systems deepens, the importance of this versatile pyrimidine derivative is poised to grow even further.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Ethyl 2-phenylpyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous therapeutic agents. Among the diverse classes of pyrimidine-containing molecules, Ethyl 2-phenylpyrimidine-5-carboxylate derivatives have emerged as a versatile and promising platform for the development of novel therapeutics. These compounds have demonstrated a broad spectrum of pharmacological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.

This technical guide provides a comprehensive overview of the current research on Ethyl 2-phenylpyrimidine-5-carboxylate derivatives, focusing on their potential therapeutic targets. It summarizes key quantitative data on their biological activity, details the experimental protocols used for their evaluation, and visualizes the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of molecules.

Anticancer Activity

A primary focus of research into Ethyl 2-phenylpyrimidine-5-carboxylate derivatives has been their potential as anticancer agents. These compounds have exhibited significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways that are crucial for tumor growth, proliferation, and survival.

Therapeutic Targets in Oncology

Several key molecular targets have been identified for these pyrimidine derivatives in the context of cancer therapy:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 can stifle a tumor's blood supply, leading to growth arrest and cell death.[1]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptor tyrosine kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Dual inhibition of EGFR and HER2 is a validated strategy in cancer treatment.

-

Src/Abl Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Their dysregulation is implicated in several cancers, notably chronic myelogenous leukemia (CML).

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various Ethyl 2-phenylpyrimidine-5-carboxylate derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference |

| Compound with para-chloro substitution (carboxamide derivative) | K562 (Human Leukemia) | 14.0 | [2] |

| Compound with meta-dichloro substitution (sulfonamide derivative) | K562 (Human Leukemia) | 15.0 | [2] |

| Pyrimidine-5-carbonitrile derivative 9d | HCT-116 (Colon Cancer) | >10.33 | |

| Pyrimidine-5-carbonitrile derivative 11e | HCT-116 (Colon Cancer) | 1.14 | |

| Pyrimidine-5-carbonitrile derivative 12b | HCT-116 (Colon Cancer) | >10.33 | |

| Pyrimidine-5-carbonitrile derivative 12d | HCT-116 (Colon Cancer) | >10.33 | |

| Pyrimidine-5-carbonitrile derivative 9d | MCF-7 (Breast Cancer) | >10.33 | |

| Pyrimidine-5-carbonitrile derivative 11e | MCF-7 (Breast Cancer) | 1.54 | |

| Pyrimidine-5-carbonitrile derivative 12b | MCF-7 (Breast Cancer) | >10.33 | |

| Pyrimidine-5-carbonitrile derivative 12d | MCF-7 (Breast Cancer) | >10.33 | |

| Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[3][4][5]triazolo[4,3-a]pyrimidine-6-carboxylate | A-549 (Lung Cancer) | 3.46 | [6][7] |

| Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[3][4][5]triazolo[4,3-a]pyrimidine-6-carboxylate | HepG2 (Hepatocellular Carcinoma) | 5.54 | [6][7] |

| Tetrahydropyrimidine derivative 5c | HepG2 (Hepatocellular Carcinoma) | 5.351 (µg/mL) | [8] |

| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (Colon Cancer) | 11.08 | [9] |

| Compound ID/Description | Target Kinase | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile derivative 11e | VEGFR-2 | 0.61 | |

| Pyrimidine-5-carbonitrile derivative 12b | VEGFR-2 | 0.53 | |

| Pyrimidine-5-carbonitrile derivative 11c | VEGFR-2 | 1.38 | |

| Pyrimidine-5-carbonitrile derivative 12c | VEGFR-2 | 0.74 |

Signaling Pathways in Cancer

Inhibition of VEGFR-2 by Ethyl 2-phenylpyrimidine-5-carboxylate derivatives can block downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, survival, and migration. This ultimately leads to the suppression of angiogenesis and tumor growth.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Cytotoxicity Assessment of Ethyl 2-phenylpyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary in-depth assessment of the potential cytotoxicity of Ethyl 2-phenylpyrimidine-5-carboxylate. Given the current landscape of available research, this document synthesizes information on the broader class of pyrimidine derivatives to infer the potential biological activity and guide future experimental design for this specific compound. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties.[1][2][3] Compounds based on the pyrimidine scaffold have been developed as antibacterial, antiviral, and anticancer agents.[2][3]

Introduction to Pyrimidine Derivatives and Anticancer Potential

The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), making its analogues prime candidates for interfering with cellular proliferation, a hallmark of cancer.[1][3] Various pyrimidine derivatives have demonstrated potent anticancer activities by targeting different cellular pathways.[1][2] For instance, some derivatives have been shown to inhibit kinases, while others induce apoptosis or arrest the cell cycle in cancer cells.[1] The introduction of different substituents to the pyrimidine core can significantly modulate the cytotoxic and selective activity of these compounds.[4]

While specific studies on Ethyl 2-phenylpyrimidine-5-carboxylate are not extensively available in the public domain, its structural similarity to other biologically active pyrimidines suggests it may exhibit cytotoxic effects against cancer cell lines. This guide outlines the standard experimental protocols and data interpretation frameworks that should be employed to rigorously evaluate its potential as an anticancer agent.

Hypothetical Cytotoxic Mechanisms and Signaling Pathways

Based on the known mechanisms of similar pyrimidine derivatives, Ethyl 2-phenylpyrimidine-5-carboxylate could potentially exert cytotoxic effects through several mechanisms, including the induction of apoptosis. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many chemotherapeutic agents function by triggering apoptosis in cancer cells.

A common pathway implicated in apoptosis is the intrinsic or mitochondrial pathway. This can be initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. This cascade ultimately results in the activation of caspases, which are proteases that execute the apoptotic program. Another related compound, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, has been shown to induce apoptosis in leukemia cells through a mechanism involving increased intracellular calcium, reactive oxygen species (ROS) production, and decreased mitochondrial membrane potential.[5]

Below is a generalized diagram of a potential apoptosis signaling pathway that could be investigated for Ethyl 2-phenylpyrimidine-5-carboxylate.

Caption: Hypothetical Apoptosis Induction Pathway.

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxic potential of Ethyl 2-phenylpyrimidine-5-carboxylate, a series of in vitro assays are recommended. The following sections detail the methodologies for the MTT assay to assess cell viability and the Annexin V/PI assay to specifically detect apoptosis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6]

Experimental Workflow:

Caption: MTT Assay Experimental Workflow.

Detailed Protocol:

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of Ethyl 2-phenylpyrimidine-5-carboxylate in culture medium. Remove the old medium from the cells and add the medium containing the compound. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[7]

-

Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry.[8] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[8][9]

Experimental Workflow:

Caption: Annexin V/PI Assay Workflow.

Detailed Protocol:

-

Cell Treatment: Seed cells and treat with Ethyl 2-phenylpyrimidine-5-carboxylate at various concentrations for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[8]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[8]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]

Data Presentation and Interpretation

The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

The results from the MTT assay are typically presented as the percentage of cell viability relative to an untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

Table 1: Illustrative Cytotoxicity Data for Pyrimidine Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrimidine Derivative 1 | MCF-7 (Breast) | MTT | 5.24 | [10] |

| Pyrimidine Derivative 2 | HepG2 (Liver) | MTT | 5.351 (µg/mL) | [11] |

| Pyrimidine Derivative 3 | HeLa (Cervical) | MTT | Varies | [12] |

| Pyrimidine Derivative 4 | A549 (Lung) | MTT | Varies | [13] |

Note: The data in this table are for illustrative purposes and represent findings for various pyrimidine derivatives, not Ethyl 2-phenylpyrimidine-5-carboxylate specifically.

The data from the Annexin V/PI assay is typically presented as the percentage of cells in different quadrants of a flow cytometry plot: viable, early apoptotic, late apoptotic, and necrotic.

Table 2: Illustrative Apoptosis Induction Data for a Pyrimidine Derivative

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 95 | 3 | 2 |

| Compound X (IC50) | 60 | 25 | 15 |

Note: This table presents hypothetical data to illustrate the expected outcome of an apoptosis assay.

Conclusion and Future Directions

This technical guide outlines a preliminary framework for assessing the cytotoxicity of Ethyl 2-phenylpyrimidine-5-carboxylate. Based on the established anticancer potential of the pyrimidine scaffold, this compound warrants further investigation. The detailed experimental protocols for MTT and Annexin V/PI assays provide a clear path for in vitro evaluation. Future studies should focus on performing these assays across a panel of cancer cell lines to determine the compound's potency and selectivity. Further research into the specific molecular targets and signaling pathways modulated by Ethyl 2-phenylpyrimidine-5-carboxylate will be crucial in elucidating its mechanism of action and potential as a therapeutic agent.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciensage.info [sciensage.info]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. atcc.org [atcc.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | 69207-36-9 | Benchchem [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate via the Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This reaction, first reported by Italian chemist Pietro Biginelli in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3] The resulting DHPM scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1][3] One such derivative, Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a classic example of a Biginelli product with potential applications in drug discovery.

This document provides detailed protocols for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate from benzaldehyde, ethyl acetoacetate, and urea, exploring various catalytic systems and reaction conditions.

Reaction Mechanism

The generally accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate. The key steps are:

-

Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (benzaldehyde) and urea to form an N-acyliminium ion.[1]

-

Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) acts as a nucleophile and attacks the iminium ion.

-

Cyclization and Dehydration: Subsequent intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, yields the final 3,4-dihydropyrimidin-2(1H)-one.

Caption: Proposed mechanism for the Biginelli reaction.

Experimental Protocols

Several methods have been developed for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ranging from classical heating to more modern microwave-assisted and solvent-free conditions.

Protocol 1: Classical Synthesis with Acid Catalysis

This protocol outlines the traditional method for the Biginelli reaction using a Brønsted acid catalyst and conventional heating.

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Cold water

-

Ice bath

Procedure:

-

In a round-bottom flask, combine benzaldehyde (9.4 mmol), urea (9.4 mmol), and ethyl acetoacetate (10 mmol) in 10 mL of ethanol.[3]

-

Add 4-5 drops of concentrated hydrochloric acid to the mixture.[3]

-

Reflux the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.[3]

-

Filter the solid product, wash with cold water (3 x 50 mL), and dry.[3]

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a white solid.[3]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[4][5][6]

Materials:

-

Benzaldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Urea (1 mmol)

-

Ethanol

-

Potassium tert-butoxide (1 mmol)[4]

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, mix benzaldehyde, ethyl acetoacetate, urea, and potassium tert-butoxide in ethanol.[4]

-

Subject the mixture to microwave irradiation (e.g., 800 W) for 3-4 minutes.[4]

-

Monitor the reaction progress by TLC.

-

After completion, concentrate the reaction mixture in vacuo.[4]

-

Wash the residue with water (2 x 10 mL) to afford the crude product.[4]

-

Recrystallize the crude product from ethanol.[4]

Protocol 3: Solvent-Free Synthesis (Grindstone Method)

This environmentally friendly approach avoids the use of organic solvents.

Materials:

-

Benzaldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Urea (1.17 mmol)

-

ortho-Phosphoric acid (4 drops)[7]

-

Mortar and pestle

-

Cold water

Procedure:

-

In a mortar, combine benzaldehyde, ethyl acetoacetate, and urea.

-

Add four drops of ortho-phosphoric acid and grind the mixture with a pestle for approximately 30 minutes.[7]

-

Cool the reaction mixture for 15 minutes.[7]

-

Pour the mixture into a beaker containing 50 mL of cold water, which will cause the product to precipitate.[7]

-

Filter the precipitate, wash with water and then ethanol to obtain the solid product.[7][8]

-

If necessary, single crystals can be obtained by slow evaporation from an ethanol solution.[8]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using various catalysts and methods.

Table 1: Comparison of Different Catalysts and Conditions

| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

| Conc. HCl | Ethanol | Reflux | - | 58 | [3] |

| Potassium tert-butoxide | Ethanol | Microwave (800W) | 3-4 min | 97-98 | [4] |

| ortho-Phosphoric acid | Solvent-free | Grinding, RT | 30 min | 92 | [7][8] |

| B(C₆F₅)₃ (1 mol%) | Ethanol | Reflux | 4 h | 94 | [9] |

| CuCl₂·2H₂O / HCl | Solvent-free | Grinding, overnight | ~12 h | High | [10] |

| Ni(NO₃)₂·6H₂O | Solvent-free | - | - | High | [2] |

| TsOH | Solvent-free | Microwave (600W), 60°C | 15 min | 87.7 | [11] |

| Sulfamic acid (20 mol%) | Solvent-free | Microwave (300W) | - | High | [12] |

Experimental Workflow Diagram

The general workflow for the synthesis and purification of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is outlined below.

Caption: General experimental workflow for Biginelli synthesis.

Conclusion

The Biginelli reaction offers a versatile and straightforward method for the synthesis of Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The choice of protocol can be tailored based on available equipment, desired reaction time, and environmental considerations. Microwave-assisted and solvent-free methods provide rapid and high-yielding alternatives to classical procedures, aligning with the principles of green chemistry. These protocols provide a solid foundation for researchers to synthesize and further explore the therapeutic potential of this and related dihydropyrimidinone derivatives.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. banglajol.info [banglajol.info]

- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. sciforum.net [sciforum.net]

- 7. scienceopen.com [scienceopen.com]

- 8. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate and its derivatives. This class of compounds serves as a significant scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The following sections detail the synthetic strategy, experimental procedures, and quantitative data to facilitate the replication and adaptation of this methodology in a laboratory setting.

Introduction

Pyrimidine-5-carboxylates are key heterocyclic motifs present in numerous biologically active molecules. The one-pot synthesis of these compounds is of great interest as it offers a streamlined and efficient approach, reducing reaction time, and simplifying purification processes. The described method is based on the condensation of an amidinium salt with an in-situ generated enolate, providing a versatile route to a variety of 2-substituted pyrimidine-5-carboxylic esters.

General Reaction Scheme

The synthesis proceeds via a three-component reaction involving an amidine hydrochloride, ethyl 3-ethoxy-2-formylpropanoate (or a similar precursor that can generate the required three-carbon electrophilic component in situ). The general reaction is depicted below:

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: One-Pot Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate

This protocol details the synthesis of the parent compound, Ethyl 2-phenylpyrimidine-5-carboxylate.

Procedure:

-

To a stirred solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), add ethyl 3,3-diethoxypropanoate (1.90 g, 10 mmol) and ethyl formate (0.74 g, 10 mmol).

-

Stir the mixture at room temperature for 4-6 hours to facilitate the in-situ formation of the sodium salt of ethyl 2-(ethoxymethylene)-3-oxobutanoate.

-

To this mixture, add benzamidine hydrochloride (1.57 g, 10 mmol).

-

Reflux the resulting mixture for 6-8 hours. Monitor the reaction progress by TLC.

-